molecular formula C22H25N3O6S3 B2679990 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-93-6

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2679990
CAS No.: 683237-93-6
M. Wt: 523.64
InChI Key: VNSFOMHSWBLRQL-FCQUAONHSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O6S3 and its molecular weight is 523.64. The purity is usually 95%.
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Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, identified by its CAS number 868377-92-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 483.6 g/mol. The structure features a benzamide core linked to a morpholine sulfonyl group and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number868377-92-8
Molecular FormulaC24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2}
Molecular Weight483.6 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to benzothiazoles and benzimidazoles. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

  • Cell Proliferation Inhibition : Compounds related to the target compound have demonstrated significant inhibition of cell proliferation in human lung cancer cell lines A549, HCC827, and NCI-H358. For example, certain derivatives exhibited IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxic effects .
  • DNA Interaction : The binding affinity to DNA has been a focal point of research. Compounds similar to this compound have been shown to intercalate into DNA or bind within the minor groove, which can disrupt replication and transcription processes .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been investigated:

  • Bacterial Inhibition : Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli has revealed promising antibacterial activity for certain derivatives. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
  • Eukaryotic Models : Additionally, the compounds have shown activity against eukaryotic organisms such as Saccharomyces cerevisiae, suggesting a broader spectrum of antimicrobial action .

Study 1: Antitumor Efficacy in Lung Cancer Cells

A study conducted on newly synthesized benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor activity in both 2D and 3D cell culture models. The results indicated that these compounds could effectively halt cell cycle progression at low concentrations.

Compound IDCell LineIC50 (µM) - 2DIC50 (µM) - 3D
Compound AA5496.2620.46
Compound BHCC8276.4816.00

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several derivatives were tested against common bacterial strains using broth microdilution methods:

Compound IDBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli30

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S3/c1-14-12-25(13-15(2)31-14)34(29,30)17-7-5-16(6-8-17)21(26)23-22-24(3)19-10-9-18(33(4,27)28)11-20(19)32-22/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFOMHSWBLRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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